3-(Difluoromethyl)-3-fluoropiperidine
Description
Significance of Fluorinated Heterocycles in Modern Chemical Research
Fluorinated heterocycles are of immense importance in contemporary chemical research, particularly in the realm of drug discovery. sigmaaldrich.com The inclusion of fluorine can modulate a variety of molecular attributes, including metabolic stability, membrane permeability, and binding affinity for biological targets. d-nb.info For instance, the high energy of the carbon-fluorine bond enhances resistance to metabolic degradation. kg.ac.rs Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can improve a drug candidate's bioavailability and receptor interactions. sigmaaldrich.com These modifications can ultimately lead to compounds with improved pharmacokinetic profiles. d-nb.info
The Piperidine (B6355638) Scaffold in Advanced Synthetic Endeavors
The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. nih.gov This six-membered nitrogen-containing heterocycle serves as a versatile scaffold in drug design, appearing in therapeutic agents for a wide range of conditions, including cancer and neurological disorders. nih.gov Its prevalence is due to its ability to adopt well-defined three-dimensional conformations, which allows for the precise spatial orientation of substituents to interact with biological targets. Synthetic strategies for creating substituted piperidines, including fluorinated versions, are a major focus of organic chemistry research. researchgate.netresearchgate.net
Distinctive Features and Research Relevance of the Difluoromethyl Group
The difluoromethyl (CHF2) group has emerged as a critical substituent in medicinal chemistry, offering a unique profile of properties that distinguish it from both methyl (CH3) and trifluoromethyl (CF3) groups. researchgate.net Its growing use is supported by the development of new synthetic methods for its incorporation into organic molecules. researchgate.net
The presence of a gem-difluoroalkyl moiety, such as the one in 3-(difluoromethyl)-3-fluoropiperidine, introduces significant stereoelectronic effects that can dictate the molecule's conformational preferences. The conformational behavior of fluorinated piperidines is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov
In fluorinated piperidines, there is often a preference for the fluorine atom to occupy an axial position, which can be counterintuitive based on steric considerations alone. kg.ac.rsnih.gov This preference is influenced by several factors:
Charge-Dipole Interactions: In the protonated form of the piperidine ring, a favorable interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole. researchgate.net
Hyperconjugation: Electron donation from anti-periplanar C-H or C-C bonds into the low-lying antibonding orbital (σ*) of the C-F bond can stabilize the axial conformation. kg.ac.rsresearchgate.net
Solvation Effects: The polarity of the solvent has been shown to play a major role in the conformational equilibrium of fluorinated piperidines. kg.ac.rs
Computational and experimental studies on model compounds like 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) have provided valuable data on these conformational preferences.
| Compound | Conditions | ΔG (axial → equatorial) (kcal/mol) | Favored Conformer |
|---|---|---|---|
| 3-Fluoropiperidine (TFA-protected) | Gas Phase | -0.5 | Axial |
| 3-Fluoropiperidine (TFA-protected) | Chloroform | +1.4 | Axial |
| 3-Fluoropiperidine (HCl salt) | Gas Phase | -2.5 | Axial |
| 3-Fluoropiperidine (HCl salt) | Water | +1.8 | Axial |
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a fundamental concept in drug design. researchgate.net The difluoromethyl group is considered a bioisostere of several common functional groups, including the hydroxyl (-OH), thiol (-SH), and methyl (-CH3) groups. researchgate.net
A key feature of the CHF2 group is its ability to act as a "lipophilic hydrogen bond donor". researchgate.net While more lipophilic than a hydroxyl group, it is less so than a trifluoromethyl group, offering a nuanced way to modulate a molecule's solubility and membrane permeability. researchgate.netresearchgate.net This unique hydrogen bonding capacity can introduce new interactions with target proteins, potentially enhancing binding affinity and selectivity. The replacement of other groups with a CHF2 moiety is a tactical approach used by medicinal chemists to optimize the developability of drug candidates.
Structure
3D Structure
Properties
Molecular Formula |
C6H10F3N |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-fluoropiperidine |
InChI |
InChI=1S/C6H10F3N/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4H2 |
InChI Key |
HJARTMFNVFQBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Difluoromethyl 3 Fluoropiperidine and Analogues
Strategies for Introducing Fluorine Atoms into Piperidine (B6355638) Rings
The construction of fluorinated piperidines, particularly those with demanding substitution patterns like the 3-(difluoromethyl)-3-fluoro motif, relies on advanced fluorination techniques. These methods can be broadly categorized into electrophilic, nucleophilic, and ring-forming strategies.
Electrophilic Fluorination Protocols
Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that delivers an electrophilic fluorine atom ("F+"). This approach is a cornerstone for creating C-F bonds, though it often requires the careful preparation of pre-functionalized precursors. nih.gov
Hypervalent iodine (HVI) reagents have emerged as powerful tools in modern organic synthesis due to their mild, non-toxic, and environmentally friendly characteristics. nih.govarkat-usa.orgtandfonline.com They are particularly effective in mediating fluorination reactions, often by activating a fluoride (B91410) source or being used as a pre-formed fluoroiodane. These reagents can facilitate challenging transformations such as the intramolecular aminofluorination of alkenes to form fluorinated heterocycles. nih.govnih.gov
One prominent strategy involves the cyclization of alkenyl N-tosylamides, promoted by BF₃-activated aryliodine(III) carboxylates, to construct 3-fluoropiperidines. kg.ac.rsacs.orgnih.gov The reaction mechanism is proposed to proceed through the formation of an iodiranium(III) ion after the HVI reagent attacks the alkene's C=C bond. This intermediate then undergoes a diastereodetermining 5-exo-cyclization, which, after rearrangement via an aziridinium (B1262131) ion, leads to the 6-endo-cyclization product, the 3-fluoropiperidine (B1141850). kg.ac.rsacs.org
Researchers have developed both stoichiometric and catalytic versions of this transformation. For instance, a metal-free synthesis of β-fluorinated piperidines was achieved using PhI(OAc)₂ as an oxidant and BF₃·OEt₂ as the fluoride source. nih.gov Furthermore, catalytic aminofluorination can be achieved using a catalytic amount of an iodoarene like p-iodotoluene in the presence of a terminal oxidant such as m-CPBA and a fluoride source like pyridine (B92270)·HF. nih.gov
| Substrate | Hypervalent Iodine Reagent/System | Key Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Unsaturated N-tosylamines | PhI(OAc)₂ / BF₃·OEt₂ | DCM, rt | 3-Fluoropiperidines | Good | nih.gov |
| Unsaturated Amines | cat. 4-iodotoluene (B166478) / m-CPBA / Py·HF | DCM, rt | β-Fluorinated piperidines | Good | nih.gov |
| Alkenyl N-tosylamides | ArI(dicarboxylate)₂ / BF₃ | - | 3-Fluoropiperidines | Variable | acs.orgnih.gov |
N-Fluorobenzenesulfonimide (NFSI) is one of the most widely used electrophilic N-F fluorinating agents. nih.gov It is a bench-stable, crystalline solid that is valued for its safety and selectivity compared to earlier fluorinating agents. nih.govbeilstein-journals.org NFSI is highly versatile and has been employed in the fluorination of a vast range of substrates, including the synthesis of fluorinated heterocycles. beilstein-journals.orgorganic-chemistry.org
A key application relevant to the synthesis of 3,3-disubstituted piperidine analogues involves the electrophilic fluorination of δ-chloroimines. This approach was used to generate δ-chloro-α,α-difluoroimines, which upon reduction and subsequent intramolecular substitution, yielded 3,3-difluoropiperidines. nih.gov Another relevant synthesis is that of 3-aminomethyl-3-fluoropiperidines, which begins with the fluorination of ethyl 3-chloropropyl-2-cyanoacetate using NFSI. The resulting α-fluoro intermediate undergoes a series of transformations including amidation, ring closure, and reduction to afford the final product. ugent.be These methods highlight the utility of NFSI in constructing piperidine rings with fluorine substituents at the C3 position.
| Substrate | Reagent | Key Transformation | Product Type | Source |
|---|---|---|---|---|
| Ethyl 3-chloropropyl-2-cyanoacetate | NFSI | Electrophilic fluorination | Precursor to 3-aminomethyl-3-fluoropiperidines | ugent.be |
| δ-Chloroimines | NFSI | Electrophilic fluorination | Precursors to 3,3-difluoropiperidines | nih.gov |
| N-protected pyridones | NFSI | Direct C-H fluorination | C5-fluorinated pyridones | nih.gov |
Nucleophilic Fluorination Processes
Nucleophilic fluorination introduces a fluoride anion ("F-") into a molecule, typically by displacing a leaving group. This strategy is fundamental in organofluorine chemistry, though it faces challenges related to the low solubility and high basicity of common fluoride sources like alkali metal fluorides. ucla.eduacs.org To overcome these issues, specialized reagents have been developed.
The diastereoselective synthesis of monofluorinated piperidines can be achieved via nucleophilic substitution, although this often requires substrates with pre-defined stereochemistry. nih.gov A notable method involves the ring-opening of activated aziridinium intermediates, which can be generated from cyclic amino alcohols. The regioselective attack by a nucleophilic fluoride source on the aziridinium ion is influenced by substituents, such as a CF₃ group, allowing for the controlled synthesis of substituted piperidines.
Another powerful nucleophilic approach is the fluoro-Prins reaction. Researchers have reported the diastereoselective synthesis of 4-fluoropiperidines using a stable hydrogen fluoride complex with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). nih.gov In this reaction, an aldehyde is activated by the DMPU/HF reagent, which then reacts with a homoallylic amine. Subsequent cyclization forms a carbocation that is quenched by the nucleophilic fluoride to yield the fluorinated piperidine. nih.gov This method provides higher yields and diastereoselectivity compared to classic reagents like pyridine/HF. nih.gov
Oxidative Desulfurization-Fluorination for gem-Difluoro Moieties
The synthesis of the gem-difluoro (-CF₂-) or difluoromethyl (-CHF₂) group is critical for accessing the target compound and its analogues. Oxidative desulfurization-fluorination is a powerful method for this purpose, converting carbon-sulfur bonds into carbon-fluorine bonds. rsc.orgelsevierpure.com This transformation typically involves reacting a thioether, dithioacetal, or related sulfur compound with an N-haloimide (like N-iodosuccinimide or N-bromosuccinimide) and a fluoride source. elsevierpure.com
This protocol has been successfully applied to the synthesis of pyrrolidine (B122466) analogues, which are structurally related to piperidines. For example, (2S)-2-(difluoromethyl)-N-tosylpyrrolidine was synthesized from a prolinol-derived dithiane. rsc.org The dithiane is converted into the difluoromethyl group under these fluorinating conditions. Similarly, the conversion of 1,3-dithiolane (B1216140) or 1,3-dithiane (B146892) derivatives into gem-difluoroalkanes is a well-established method that can be adapted for heterocyclic systems. acs.orgorganic-chemistry.org The reaction of a 1,3-dithiolane with reagents like BrF₃ or a combination of Selectfluor and Olah's reagent (pyridine-HF) can efficiently produce the corresponding gem-difluoride. organic-chemistry.org This strategy is directly applicable to the construction of the 3-(difluoromethyl) group on a piperidine precursor.
Ring-Forming Fluorination Reactions
In many advanced syntheses, the fluorinated piperidine ring is constructed in a key cyclization step from a fluorinated acyclic precursor. This approach avoids the often-difficult direct fluorination of a pre-existing piperidine ring.
A premier strategy is the hydrogenation of readily available fluoropyridines. nih.govacs.orghuji.ac.il Researchers have developed robust methods for the cis-selective hydrogenation of fluoropyridines using heterogeneous palladium catalysts, such as Pd(OH)₂ on carbon. acs.org This approach is attractive because it transforms cheap and abundant starting materials into highly valuable fluorinated piperidines. nih.govacs.org The reaction conditions are often mild and tolerant of air and moisture, making the process practical and scalable. nih.govacs.org A key challenge is preventing hydrodefluorination, which can be suppressed by the addition of a Brønsted acid.
Another powerful ring-forming strategy is the intramolecular aminofluorination of alkenes. nih.govuclouvain.be For instance, a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes has been developed to synthesize CF₂-substituted piperidines in a single step. uclouvain.be Similarly, metal-free intramolecular aminofluorination of unsaturated amines using hypervalent iodine reagents provides direct access to 3-fluoropiperidines. nih.gov These cyclization reactions are among the most efficient methods for building the core fluorinated piperidine scaffold.
Enantioselective and Diastereoselective Synthesis of Fluorinated Piperidines
Achieving control over the three-dimensional arrangement of atoms is critical in drug design. Enantioselective and diastereoselective syntheses are paramount for producing specific stereoisomers of fluorinated piperidines, which can exhibit markedly different biological activities. nih.gov Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and exercising stereocontrol during the cyclization process itself.
Asymmetric Catalysis in Fluorination Reactions
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This approach is highly efficient and is a cornerstone of modern synthetic chemistry. youtube.com Both metal-based and organocatalytic systems have been successfully applied to the synthesis of chiral fluorinated piperidines.
A prominent strategy is the enantioselective intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated system to form the piperidine ring. rsc.org For instance, an organocatalytic aza-Michael addition of 4-nitro-pyrazole to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed, enabling a concise, four-step synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine. acs.org Computational analysis helped in the rational selection of a highly selective organocatalyst. acs.org Similarly, chiral phosphoric acid catalysts have been shown to promote intramolecular asymmetric aza-Michael cyclizations to produce 3-spiropiperidines with high enantioselectivity (up to 96:4 er). rsc.org
Palladium catalysis has been employed for the enantioselective fluorination of oxindoles, which can be precursors to spiro-fused piperidine systems. nih.gov Another powerful method is the enantioselective fluorocyclization of unsaturated amines. The use of chiral catalysts in these reactions facilitates the formation of the C-F bond and the piperidine ring in a single, stereocontrolled step. researchgate.net
| Catalyst Type | Reaction | Substrate Example | Key Findings | Reference(s) |
| Chiral Phosphoric Acid | Intramolecular Aza-Michael Reaction | N-Cbz-protected 1-amino-hex-5-enes with a thioacrylate | Synthesis of 3-spiropiperidines in up to 87% yield and 96:4 er. | rsc.org |
| Organocatalyst | Aza-Michael Addition | 4-Nitro-pyrazole and ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | Enabled a concise, four-step, stereoselective synthesis of a 3,3-difluoro-4-pyrazolo-piperidine intermediate. | acs.org |
| (S)-TRIP-derived Phosphoric Acid | Enantioselective Intramolecular Aza-Michael Reaction | Conjugated amides with a pendant α,β-unsaturated ketone | Synthesis of fluorinated indolizidinone derivatives (related bicyclic systems) with excellent enantioselectivities. | nih.gov |
| DBFOX-Ph/Ni(II) Complex | Electrophilic Fluorination | 3-(2-arylacetyl)-2-thiazolidinones | Fluorination with NFSI achieved high yields and enantioselectivities, improved by HFIP as an additive. | nih.gov |
Chiral Auxiliary-Based Synthetic Strategies
In a chiral auxiliary-based approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This method has proven effective for synthesizing enantioenriched fluorinated piperidines.
A notable example involves the hydrogenation of a pyridine ring bearing a chiral oxazolidine (B1195125) auxiliary. nih.govacs.org The oxazolidine-substituted pyridine is hydrogenated in a diastereoselective manner. Subsequent in-situ cleavage of the auxiliary and reduction of the resulting imine intermediate, followed by protection of the nitrogen atom, yields the highly enantioenriched fluorinated piperidine. nih.govacs.org This strategy has been used to produce enantioenriched piperidine 42 with a 95:5 enantiomeric ratio (e.r.). nih.gov Another approach involves the use of diethylaminosulfur trifluoride (DAST) on hydroxymethylpyrrolidines, which can lead to stereoselective ring enlargement to form fluorinated piperidines. researchgate.net
| Auxiliary Type | Reaction | Substrate | Product | Stereoselectivity | Reference(s) |
| Oxazolidine | Diastereoselective Hydrogenation | Oxazolidine-substituted pyridine | Cbz-protected enantioenriched fluorinated piperidine | 95:5 e.r. | nih.govacs.org |
| Prolinol-derived | Ring Enlargement | Hydroxymethylpyrrolidine | Fluorinated piperidine | Stereoselective | researchgate.net |
| N-benzyl-3-(trifluoromethyl)glutarimide | Aldol (B89426) Reaction | Glutarimide enolate and various aldehydes | Stereodivergent synthesis of aldol products with high diastereoselectivity (e.g., 94:6 dr). | mdpi.com |
Stereocontrol in Cyclization Pathways
Controlling stereochemistry during the formation of the piperidine ring is a highly effective strategy. This can be achieved by carefully choosing the reaction conditions, reagents, and substrates to favor the formation of one diastereomer over others.
One powerful method is the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov A one-pot, rhodium-catalyzed process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from readily available fluoropyridines. nih.govnih.gov This approach avoids catalyst deactivation and competing hydrodefluorination, which are common challenges in pyridine hydrogenation. nih.govnih.gov
The cyclization of alkenyl N-tosylamides using BF3-activated hypervalent iodine(III) reagents is another strategy for constructing 3-fluoropiperidines. kg.ac.rs Mechanistic studies have shown that the cyclization step is diastereodetermining. The selectivity of the reaction can be influenced by the nature of the ligands bound to the iodine(III) reagent and the specific substrate used. kg.ac.rs Furthermore, stereocontrolled procedures starting from cyclic diols or unsaturated bicyclic γ-lactams have been developed. researchgate.netjyu.fi These methods involve oxidative ring opening to form a dialdehyde (B1249045) intermediate, which then undergoes a double reductive amination and ring closure with a fluorine-containing amine to furnish the fluorinated piperidine with predetermined stereochemistry. researchgate.netjyu.fi
| Method | Substrate | Reagents/Catalyst | Key Feature | Reference(s) |
| Dearomatization-Hydrogenation | Fluoropyridines | Rhodium(I) complex, Pinacol borane (B79455), H₂ | One-pot synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. | nih.govnih.gov |
| Heterogeneous Hydrogenation | Fluoropyridines | Palladium on carbon (Pd/C) | Robust and selective reduction of fluoropyridines to piperidines with high diastereoselectivity. | nih.govacs.org |
| Oxidative Ring Cleavage/Reductive Amination | Unsaturated bicyclic γ-lactam | OsO₄/NMO, NaIO₄, Fluoroalkylamine | Stereocontrolled synthesis where the final product's stereochemistry is dictated by the starting material. | researchgate.netjyu.fi |
| Aminofluorination | Alkenyl N-tosylamides | BF₃-activated aryliodine(III) carboxylates | Diastereodetermining 5-exo-cyclization; selectivity is reagent and substrate-dependent. | kg.ac.rs |
Synthesis of Optically Active Precursors
An alternative to performing an asymmetric reaction on a prochiral substrate is to begin the synthesis with an optically active starting material, or "chiral synthon." This approach transfers the chirality of the precursor to the final product.
The synthesis of optically active vicinal fluorohydrins through lipase-catalyzed deracemization is a relevant example. nih.gov Microbial lipases can selectively hydrolyze or esterify racemic fluorinated cycloalkanols, providing access to enantioenriched fluorohydrins that can serve as valuable precursors for chiral fluorinated piperidines. nih.gov For instance, Pseudomonas cepacia lipase (B570770) has been shown to be highly selective in these transformations. nih.gov Similarly, the asymmetric synthesis of optically active 2-fluorinated 1,3-propanediols has been achieved via enzymatic resolution, yielding chiral monofluorinated synthons suitable for further elaboration. elsevierpure.com The direct synthesis of simple optically active building blocks, such as 3-methylcyclopentene, has also been established through stereochemically unambiguous routes, demonstrating the foundational work required to build more complex chiral molecules. researchgate.net
Divergent Synthetic Routes for Piperidine Ring Construction
Divergent synthesis is a powerful strategy where a common intermediate is converted into a variety of structurally distinct products through different reaction pathways. nih.gov This approach is highly efficient for creating libraries of related compounds, such as different analogues of fluorinated piperidines, from a single, advanced precursor. nih.govresearchgate.net
Intramolecular Cyclization Strategies (e.g., Aminofluorination)
Intramolecular cyclization, where the nitrogen and a carbon atom of the same molecule react to form the piperidine ring, is one of the most common and effective strategies for heterocycle synthesis. nih.gov The main challenge is achieving stereo- and regioselectivity, which can often be addressed through the use of chiral catalysts or by substrate control. nih.gov
Aminofluorination is a type of intramolecular cyclization where a nitrogen atom and a fluorine atom are added across a double bond. The reaction of alkenyl N-tosylamides with BF3-activated hypervalent iodine reagents is a prime example, leading to 3-fluoropiperidines through a 5-exo-cyclization pathway. kg.ac.rs
Intramolecular aza-Michael reactions are also widely used. nih.gov As discussed previously, these reactions can be rendered highly enantioselective through organocatalysis, providing a direct route to chiral piperidines. rsc.orgnih.gov
Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents another modern approach. This method uses a copper complex to activate a C-H bond, enabling direct cyclization to form the piperidine ring. acs.org Other methods include palladium-catalyzed aerobic oxidative cyclization of alkenes and electroreductive cyclization, which offer metal-catalyzed or metal-free alternatives for ring construction. mdpi.combeilstein-journals.orgorganic-chemistry.org
| Cyclization Strategy | Substrate Type | Catalyst/Reagent | Ring Formation Principle | Reference(s) |
| Aminofluorination | Alkenyl N-tosylamide | BF₃-activated I(III) reagent | Electrophilic attack on C=C followed by 5-exo-cyclization. | kg.ac.rs |
| Aza-Michael Addition | Unsaturated Amide/Enone | Chiral Phosphoric Acid | Conjugate addition of an internal nitrogen nucleophile. | rsc.orgnih.gov |
| C-H Amination | N-fluoride amide | Copper complex | Catalytic activation of C-H bond for C-N bond formation. | acs.org |
| Reductive Cyclization | Amino acetal | Pd-catalyzed reduction | Diastereoselective cyclization following a Mannich reaction. | nih.gov |
| Electroreductive Cyclization | Imine and dihaloalkane | Cathode (metal-free) | Nucleophilic attack of a radical anion on an alkyl halide tether. | beilstein-journals.org |
Prins Reaction-Mediated Cyclizations
The aza-Prins reaction is a powerful tool for the construction of nitrogen-containing heterocycles. acs.org A variation of this reaction, the aza-Prins fluorination cyclization, offers a direct route to fluorinated piperidines. nih.govnih.govst-andrews.ac.uk This methodology typically involves the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis acid. When boron trifluoride etherate (BF₃·OEt₂) is used in stoichiometric amounts, it not only catalyzes the cyclization but also serves as a source of fluoride ion to quench the intermediate carbocation, thereby installing a fluorine atom into the piperidine ring. nih.govbeilstein-journals.org
The general mechanism proceeds through the formation of an N-acyliminium ion from the protected homoallylic amine and an aldehyde. This is followed by an intramolecular cyclization initiated by the attack of the alkene π-bond, generating a transient carbocation. This cation is then trapped by a fluoride ion liberated from BF₃·OEt₂ to yield the fluorinated piperidine product. nih.gov While this method has been primarily demonstrated for the synthesis of 4-fluoropiperidines, the principle can be adapted for more complex substitution patterns by using appropriately substituted homoallylic amine precursors. nih.govst-andrews.ac.uk The reaction conditions can often be accelerated using microwave irradiation, significantly reducing reaction times while maintaining good yields. nih.gov However, diastereoselectivity can be moderate and is a key aspect to consider during synthetic planning. nih.govbeilstein-journals.org
Table 1: Examples of Aza-Prins Fluorination for Piperidine Synthesis This table is representative of the aza-Prins fluorination methodology for synthesizing fluorinated piperidines, as direct synthesis of 3-(difluoromethyl)-3-fluoropiperidine via this specific method is not detailed in the provided sources. The substrates and products are analogous to those that would be required.
| Homoallylic Amine Precursor | Aldehyde | Lewis Acid/Fluoride Source | Resulting Piperidine Skeleton | Typical Yield | Reference |
|---|---|---|---|---|---|
| N-Tosyl-homoallylic amine | Benzaldehyde | BF₃·OEt₂ | N-Tosyl-4-fluoro-2-phenylpiperidine | Good | nih.govnih.gov |
| N-Tosyl-homoallylic amine | 4-Nitrobenzaldehyde | BF₃·OEt₂ | N-Tosyl-4-fluoro-2-(4-nitrophenyl)piperidine | Good | nih.gov |
| N-Tosyl-homoallylic amine | Formaldehyde | BF₃·OEt₂ | N-Tosyl-4-fluoropiperidine | Moderate | nih.gov |
Lactamization and Subsequent Reduction Sequences
A robust and versatile route to substituted difluoropiperidines involves the construction of a difluorinated lactam intermediate, which is subsequently reduced to the target piperidine. This strategy allows for the precise installation of the difluoro-substituent early in the synthetic sequence. A key approach for synthesizing 4-substituted 3,3-difluoropiperidines begins with a Reformatsky-type 1,4-addition of ethyl bromodifluoroacetate to an α,β-unsaturated nitrile, a reaction mediated by copper powder. nih.gov
The resulting γ-cyano-α,α-difluoroester undergoes selective reduction of the nitrile group, typically using a borane reagent, to afford a primary amine. This amine then undergoes spontaneous or induced intramolecular cyclization (lactamization) to form the corresponding δ-lactam, specifically a 4-substituted-3,3-difluoropiperidin-2-one. The final step is the reduction of the lactam amide bond, commonly achieved with strong reducing agents like borane or lithium aluminum hydride, to yield the desired N-protected 3,3-difluoropiperidine (B1349930) derivative. nih.gov This sequence has proven effective for preparing precursors to medicinally relevant compounds like N-protected 3,3-difluoroisonipecotic acid. nih.gov
Table 2: Synthetic Sequence via Lactamization and Reduction
| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 1,4-Addition (Reformatsky-type) | Ethyl bromodifluoroacetate, Copper | γ-Cyano-α,α-difluoroester | nih.gov |
| 2 | Nitrile Reduction | Borane (e.g., BH₃·THF) | δ-Amino-α,α-difluoroester | nih.gov |
| 3 | Lactamization | Intramolecular (spontaneous or induced) | 4-Substituted-3,3-difluoropiperidin-2-one | nih.gov |
| 4 | Lactam Reduction | Borane or LiAlH₄ | 4-Substituted-3,3-difluoropiperidine | nih.gov |
Multi-Component Assembly Approaches
Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot. For the synthesis of precursors to fluorinated piperidines, three-component coupling processes to generate highly functionalized homoallylic amines are particularly relevant. rsc.orgorganic-chemistry.org These amines are key intermediates that can undergo subsequent cyclization reactions to form the piperidine ring.
One such approach involves the in situ generation of an allylboronic species from a vinyl boroxine (B1236090) and trimethylsilyldiazomethane. rsc.org This reactive intermediate is then trapped by an imine, itself formed in situ from an aldehyde and an amine, to produce a protected homoallylic amine in good yield. rsc.orgorganic-chemistry.org To construct a precursor for this compound, this MCR could hypothetically involve a difluoromethylated aldehyde, a suitable amine, and a fluorinated allylating agent. The resulting fluorinated homoallylic amine would contain the necessary carbon framework and substituents poised for a subsequent ring-closing metathesis or intramolecular cyclization to forge the final piperidine ring. The versatility of MCRs allows for a wide range of substituents to be tolerated, including aliphatic, aromatic, and heteroaromatic groups. rsc.org
Preparation of Key Intermediates Bearing Difluoromethyl and Fluoro Subunits
Access to the target compound is critically dependent on the availability of key building blocks containing the required fluorinated moieties. The synthesis of α,α-difluoromethyl ketones and fluorinated homoallylic amines are foundational to many of the advanced strategies.
Synthesis of α,α-Difluoromethyl Ketones: Several methods have been developed for the synthesis of α,α-difluoromethyl ketones, which are versatile intermediates. fluorine1.rufluorine1.ru
From Highly Fluorinated gem-Diols: A mild and efficient protocol involves the fragmentation of highly α-fluorinated gem-diols. nih.gov This method exploits the easy release of a trifluoroacetate (B77799) group to generate an α,α-difluoroenolate in situ, which can then be trapped with an electrophile. nih.gov
From Enol Silanes: Visible light-mediated photoredox catalysis allows for the difluoromethylation of readily available enol silanes using reagents like Hu's reagent (N-tosyl-S-difluoromethyl-S-phenylsulfoximine) as a CHF₂ radical precursor. gre.ac.uk
From Trifluoromethyl Ketones: Selective defluorination of trifluoromethyl ketones using magnesium can generate 2,2-difluoro enol silyl (B83357) ethers, which upon hydrolysis yield the desired aromatic or heteroaromatic difluoromethyl ketones. fluorine1.ru
From Acid Chlorides: The use of specific silver-difluoromethyl complexes, such as an N-heterocyclic carbene-ligated Ag-CF₂H complex, allows for the conversion of acid chlorides into a significant range of difluoromethyl ketones in good yields. fluorine1.ru
Table 3: Selected Methods for Preparing α,α-Difluoromethyl Ketone Intermediates
| Starting Material | Methodology | Key Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Highly α-fluorinated gem-diol | Trifluoroacetate Release/Halogenation | LiCl, Et₃N, NCS | α-Chloro-α,α-difluoromethyl ketone | nih.gov |
| Silyl Enol Ether | Photoredox Difluoromethylation | Hu's Reagent, Visible Light | α-Difluoromethyl ketone | gre.ac.uk |
| Trifluoromethyl Ketone | Reductive Defluorination | Mg, TMSCl | α,α-Difluoromethyl ketone | fluorine1.ru |
| Aryl Boronate | Palladium-Catalyzed Coupling | BrCF₂CONH₂, CO, Pd(PPh₃)₄ | α,α-Difluoro-β-keto ester (precursor) | fluorine1.ru |
| Acid Chloride | Silver-Mediated Difluoromethylation | (NHC)Ag-CF₂H complex | α,α-Difluoromethyl ketone | fluorine1.ru |
Preparation of Fluorinated Homoallylic Amines: Homoallylic amines are direct precursors for aza-Prins cyclizations and other ring-forming reactions. Three-component coupling reactions provide a highly convergent route to these intermediates. rsc.org A typical process involves the reaction of an aldehyde, an amine (or a carbamate), and an allylating agent like allyltrimethylsilane, often catalyzed by iodine or a transition metal complex. organic-chemistry.org The incorporation of fluorine can be achieved by using a fluorinated aldehyde, amine, or allylating component. These methods are valued for their operational simplicity and tolerance of diverse functional groups. rsc.orgorganic-chemistry.org
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Boron trifluoride etherate (BF₃·OEt₂) | Lewis Acid / Fluoride Source |
| N-Tosyl-homoallylic amine | Prins Reaction Substrate |
| N-Tosyl-4-fluoro-2-phenylpiperidine | Prins Reaction Product |
| N-Tosyl-4-fluoro-2-(4-nitrophenyl)piperidine | Prins Reaction Product |
| N-Tosyl-4-fluoropiperidine | Prins Reaction Product |
| Ethyl bromodifluoroacetate | Difluoromethylating Reagent |
| γ-Cyano-α,α-difluoroester | Intermediate |
| δ-Amino-α,α-difluoroester | Intermediate |
| 4-Substituted-3,3-difluoropiperidin-2-one | Lactam Intermediate |
| N-protected 3,3-difluoroisonipecotic acid | Fluorinated Gamma-Amino Acid |
| Vinyl boroxine | MCR Substrate |
| Trimethylsilyldiazomethane | MCR Reagent |
| Homoallylic amine | Key Intermediate |
| α,α-Difluoromethyl ketone | Key Intermediate |
| N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's Reagent) | CHF₂ Radical Precursor |
| Allyltrimethylsilane | Allylating Agent |
Chemical Reactivity and Transformation Pathways of 3 Difluoromethyl 3 Fluoropiperidine Scaffolds
Reactions at the Nitrogen Center of the Piperidine (B6355638) Ring (e.g., N-functionalization)
The secondary amine of the piperidine ring in 3-(difluoromethyl)-3-fluoropiperidine is a key handle for molecular elaboration through N-functionalization reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the pharmacological and pharmacokinetic properties of the resulting molecules. Common N-functionalization strategies include N-alkylation and N-arylation.
N-Alkylation: The nucleophilic nitrogen of the piperidine can readily react with various alkylating agents. Standard conditions often involve the use of an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, the N-alkylation of piperidines can be achieved using an alkyl halide and a non-nucleophilic base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org Alternatively, stronger bases like sodium hydride (NaH) can be employed to deprotonate the piperidine nitrogen first, followed by the addition of the alkylating agent. rsc.org For more complex amines, procedures using N,N-diisopropylethylamine (DIPEA) as the base are also effective. rsc.org The choice of reaction conditions can be tailored to the specific substrate and the desired product.
N-Arylation: The introduction of an aryl or heteroaryl group at the nitrogen center is typically accomplished through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. wikipedia.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can influence the scope and efficiency of the reaction. wikipedia.orgnih.gov For example, sterically hindered biarylphosphine ligands have been shown to be effective for the N-arylation of a variety of amines, including piperidines. wikipedia.org This method allows for the synthesis of a diverse array of N-arylpiperidine derivatives.
Chemical Transformations of the Difluoromethyl Functionality
The difluoromethyl (CF2H) group, while often considered a stable bioisostere for hydroxyl or thiol groups, can undergo specific chemical transformations. nih.gov Its reactivity is distinct from that of a trifluoromethyl group due to the presence of the C-H bond, which can be activated under certain conditions.
Recent advances have demonstrated that the difluoromethyl group can act as a masked nucleophile. nih.gov Deprotonation of the Ar-CF2H group using a combination of a strong base and a Lewis acid can generate a nucleophilic Ar-CF2- synthon. nih.gov This intermediate can then react with a range of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethylated position. nih.gov While this reactivity has been primarily demonstrated on aromatic systems, it suggests the potential for analogous transformations on aliphatic scaffolds like this compound under suitable conditions.
Furthermore, radical-mediated transformations offer another avenue for modifying the difluoromethyl group. rsc.org The CF2H radical can be generated from appropriate precursors and participate in various addition and cyclization reactions. rsc.org However, direct functionalization of a pre-existing difluoromethyl group on an aliphatic ring remains a significant challenge.
Regioselective and Stereoselective Modifications of the Piperidine Core
The functionalization of the carbon framework of the piperidine ring in a regio- and stereoselective manner is essential for creating complex and well-defined three-dimensional structures.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the selective modification of saturated heterocycles. For N-Boc-piperidines, palladium-catalyzed β-C(sp3)–H arylation has been achieved, offering a direct route to 3-arylpiperidines. rsc.orgcapes.gov.brorgsyn.org The selectivity between α- and β-arylation can be controlled by the choice of ligand. capes.gov.br While these methods have been developed for simpler piperidines, they provide a foundation for exploring the regioselective functionalization of more complex scaffolds like this compound. The electronic and steric influence of the geminal fluorine and difluoromethyl substituents at the C3 position would likely play a significant role in directing the regioselectivity of such reactions. nih.gov
Stereoselective Synthesis of Substituted Piperidines: The synthesis of piperidines with multiple stereocenters often relies on stereoselective methods. For instance, the enantioselective synthesis of 3,3-disubstituted piperidine derivatives has been accomplished through the dialkylation of chiral oxazolopiperidone lactams. nih.gov Hydrogenation of substituted pyridines is another common strategy to produce stereodefined piperidines, where the facial selectivity of the hydrogenation can be influenced by the substituents and the catalyst used. acs.orgnih.gov These approaches could be adapted for the synthesis of specific stereoisomers of functionalized this compound derivatives.
Ring Expansion and Contraction Processes Involving Fluorinated Piperidines
Ring expansion and contraction reactions provide pathways to access different heterocyclic ring systems from piperidine precursors. These transformations often proceed through the formation of reactive intermediates.
Ring Contraction: A notable example of ring contraction involves 3-hydroxy-3-(trifluoromethyl)piperidines. These compounds can undergo a ring contraction to form 2-substituted 2-(trifluoromethyl)pyrrolidines via an aziridinium (B1262131) intermediate. nih.govresearchgate.net This process allows for the synthesis of pyrrolidines with a quaternary center at the C2 position. nih.govresearchgate.net Given the structural similarity, it is conceivable that a suitably functionalized derivative of this compound could undergo a similar transformation.
Ring Expansion: Palladium-catalyzed two-carbon ring expansion of 2-vinylpyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts has been reported. chemrxiv.org This reaction proceeds under mild conditions and can maintain a high degree of enantiomeric purity. chemrxiv.org While this specific methodology requires a vinyl group at the C2-position, it highlights the potential for developing ring expansion protocols for other substituted piperidines. Other ring expansion strategies, such as those proceeding through bicyclic azetidinium intermediates, have also been used to convert piperidines into larger azacyclic structures like azepanes and azocanes. researchgate.net
Structure Reactivity and Structure Property Correlations in Difluorinated Piperidines
Electronic Effects of Fluorine Substitution on the Piperidine (B6355638) Ring System
The substitution of hydrogen with fluorine, the most electronegative element, induces profound electronic changes in the piperidine ring. The carbon-fluorine (C-F) bond is highly polarized, with a significant partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the fluorine. In 3-(difluoromethyl)-3-fluoropiperidine, the presence of three fluorine atoms at the C3 position creates a powerful inductive electron-withdrawing effect.
Conformational Analysis and Preferences of the Difluoromethyl Group
The conformational equilibrium of a piperidine ring is a delicate balance of steric, electronic, and stereoelectronic effects. For monofluorinated piperidines, such as 3-fluoropiperidine (B1141850), a notable preference for the fluorine atom to occupy the axial position is often observed. researchgate.netresearchgate.net This "axial-F preference" is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond, and favorable charge-dipole interactions in the protonated state. researchgate.netresearchgate.net
However, in this compound, the situation is more complex. The chair conformation of the piperidine ring will be influenced by two competing factors at the C3 position:
The Axial-F Preference: The single fluorine atom will have an inherent preference for the axial position due to the aforementioned stereoelectronic effects.
Steric Hindrance: The difluoromethyl (-CHF₂) group is significantly bulkier than a single fluorine atom. Steric hindrance, particularly 1,3-diaxial interactions with the axial hydrogens at C5, would strongly disfavor placing the -CHF₂ group in the axial position.
Therefore, it is highly probable that the bulky difluoromethyl group will preferentially occupy the equatorial position to minimize steric strain. This would consequently force the single geminal fluorine atom into the axial position. The resulting dominant conformer would feature an equatorial -CHF₂ group and an axial fluorine atom. It is also important to note that solvation and solvent polarity can play a major role in the stabilization of conformers, potentially shifting this equilibrium. researchgate.net
| Factor | Influence on 3-F Substituent | Influence on 3-CHF₂ Substituent | Predicted Outcome for this compound |
|---|---|---|---|
| Stereoelectronic Effects (Hyperconjugation) | Favors axial orientation | Less defined, but present | Competing effects suggest the sterically demanding -CHF₂ group dictates the equatorial position, forcing the single F into the axial position. |
| Steric Effects (A-value) | Small steric demand, can tolerate axial | Large steric demand, strongly prefers equatorial | |
| Solvent Polarity | Can influence the dipole moment and stabilization of conformers, potentially shifting the equilibrium. researchgate.net | The conformational preference may be sensitive to the solvent environment. |
Influence of Fluorine on Nitrogen Basicity and Protonation Equilibria (pKa modulation)
The introduction of electron-withdrawing fluorine atoms into an aliphatic amine has a well-documented effect on its basicity (pKa). The fluorine atoms at the C3 position (β to the nitrogen) exert a strong negative inductive effect, pulling electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair for protonation, thereby making the amine less basic and lowering its pKa value. researchgate.net
This effect is generally additive and distance-dependent. For this compound, the cumulative effect of three fluorine atoms at the β-position is expected to cause a dramatic decrease in basicity compared to the parent piperidine molecule. Studies on related compounds illustrate this trend clearly. The introduction of a single fluorine at the 3-position lowers the pKa, and this effect becomes more pronounced with increasing fluorine substitution, as seen with trifluoromethyl analogues. The pKa of 3-(trifluoromethyl)piperidine (B1302779) is significantly lower than that of piperidine, and a similar or even greater reduction is anticipated for this compound.
| Compound | Number of Fluorine Atoms at β-position | Predicted/Experimental pKa | pKa Reduction vs. Piperidine |
|---|---|---|---|
| Piperidine | 0 | ~11.2 | N/A |
| 3-Fluoropiperidine | 1 | ~9.6 | ~1.6 |
| 6-(Trifluoromethyl)piperidine-3-carboxylic acid (Basic pKa) | 3 (at C2/C6) | 8.43 | ~2.8 |
| This compound | 3 | Predicted to be significantly lower than 9.6 | Predicted to be > 3.0 |
Intramolecular Interactions (e.g., Hydrogen Bonding, Dipole Moments)
In the protonated (piperidinium) form, there is a strong potential for intramolecular charge-dipole interactions. Specifically, an attractive interaction between the positively charged ammonium (B1175870) proton (N⁺-H) and the partial negative charge of an axial fluorine atom (C-Fδ⁻) can further stabilize the conformer where the fluorine is in the axial position. researchgate.net This type of interaction is a key contributor to the axial preference observed in many fluorinated piperidinium (B107235) salts. researchgate.net While direct hydrogen bonding to fluorine is a topic of debate, these through-space electrostatic interactions are significant in determining molecular conformation and properties.
Computational and Mechanistic Investigations of 3 Difluoromethyl 3 Fluoropiperidine Chemistry
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for characterizing the structural and electronic properties of fluorinated piperidines. researchgate.netbamu.ac.in For 3-(difluoromethyl)-3-fluoropiperidine, these calculations provide insights into its conformational preferences, bond lengths, bond angles, and electronic distribution.
The piperidine (B6355638) ring typically adopts a chair conformation. nih.gov The orientation of the substituents at the C3 position—the fluorine atom and the difluoromethyl group—can be either axial or equatorial. Computational studies on related 3-fluoropiperidines have shown that the preference for an axial or equatorial fluorine is influenced by a combination of stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, as well as solvation effects. researchgate.netresearchgate.net In the case of this compound, the interplay between the electron-withdrawing nature of both the fluorine atom and the difluoromethyl group, along with steric considerations, will dictate the most stable conformation.
DFT calculations can predict the relative energies of the possible conformers. It is anticipated that the conformational equilibrium will be complex, with several low-energy structures possible. The electronic properties, such as the molecular electrostatic potential (MEP), can also be mapped, highlighting regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic or electrophilic attack. nih.gov
Table 1: Predicted Conformational Analysis of this compound (Illustrative) This table is illustrative and based on general principles of conformational analysis of fluorinated piperidines. Actual values would require specific DFT calculations for this compound.
| Conformer | Fluorine Position | Difluoromethyl Position | Predicted Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|---|
| Chair 1 | Axial | Equatorial | - | - |
| Chair 2 | Equatorial | Axial | - | - |
Mechanistic Probes through Deuterium (B1214612) Labeling and Stereochemical Studies
Deuterium labeling is a fundamental technique for elucidating reaction mechanisms by tracking the fate of hydrogen atoms. acs.orgyoutube.com In the context of the synthesis or reactions of this compound, deuterium labeling studies can provide crucial information. For instance, if the compound is synthesized via the reduction of a pyridine (B92270) precursor, the use of a deuterium source (e.g., D2 gas or deuterated solvents) can help determine the stereochemistry of hydrogen addition. nih.gov The incorporation and position of deuterium in the final product can reveal whether the addition is syn or anti, and can shed light on the nature of the reaction intermediates. nih.govacs.org
Stereochemical studies are also paramount in understanding the reaction mechanisms involving this compound. The stereochemical outcome of reactions at the C3 position or adjacent carbons can indicate whether the reaction proceeds through, for example, an SN1 or SN2-type mechanism, or via a planar intermediate. The synthesis of specific stereoisomers of this compound would allow for the investigation of how the stereochemistry at C3 influences the reactivity of the piperidine ring and its substituents. The analysis of coupling constants in NMR spectroscopy is a key experimental technique for determining the relative stereochemistry of substituents on the piperidine ring. researchgate.netnih.gov
Reaction Pathway Analysis and Transition State Modeling
Computational modeling of reaction pathways and transition states provides a deeper understanding of the kinetics and thermodynamics of chemical transformations. For the synthesis of this compound, this can involve modeling the entire reaction coordinate, from reactants to products, and identifying the transition state structures.
For example, if the synthesis involves the fluorination of a precursor, transition state modeling can help to understand the facial selectivity of the fluorinating agent's attack. The calculated activation energies for different pathways can explain the observed product distribution. These computational studies are particularly valuable for reactions that are difficult to study experimentally due to transient intermediates or harsh reaction conditions.
Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Step in the Synthesis of this compound This table is for illustrative purposes. Actual values would be derived from specific quantum chemical calculations of a defined reaction.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter of Interest |
|---|---|---|
| Reactant Complex | 0.0 | - |
| Transition State | +15.2 | C-F bond length (forming) = 2.1 Å |
| Product Complex | -25.7 | C-F bond length (formed) = 1.4 Å |
Application of Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms (e.g., Multinuclear NMR, X-ray Crystallography)
Advanced spectroscopic techniques are indispensable for the structural elucidation of complex molecules like this compound and for probing reaction mechanisms.
Multinuclear NMR Spectroscopy:
¹H NMR: Provides information on the proton environment, and coupling constants can help determine the relative stereochemistry of the protons on the piperidine ring.
¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the carbons attached to fluorine will be significantly affected.
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. slideshare.net It is expected that the fluorine atom at C3 and the two fluorine atoms of the difluoromethyl group will exhibit distinct signals. The coupling between these fluorine nuclei (²JFF) and with adjacent protons (²JHF and ³JHF) would provide invaluable structural information. rsc.orgrsc.orgresearchgate.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. colorado.edu
Table 3: Predicted NMR Spectroscopic Data for this compound (Illustrative) This table presents predicted chemical shifts and coupling constants based on known data for similar fluorinated compounds. rsc.org Actual values would be determined experimentally.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (CHF₂) | ~5.5 - 6.5 | t | ²JHF ≈ 50-60 |
| ¹⁹F (C-F) | - | m | - |
| ¹⁹F (CHF₂) | ~-110 to -130 | dt | ²JHF ≈ 50-60, ²JFF ≈ 15-25 |
| ¹³C (C-F) | ~90 - 100 | dd | ¹JCF, ¹JCCF |
| ¹³C (CHF₂) | ~115 - 125 | t | ¹JCF ≈ 240-250 |
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation of the molecule. nih.govresearchgate.netiucr.orgnih.gov Obtaining a crystal structure of this compound or a suitable derivative would unambiguously determine the chair conformation of the piperidine ring and the axial or equatorial disposition of the fluorine and difluoromethyl substituents in the solid state. This experimental data is also crucial for validating the results of computational models. nih.gov
Role As a Building Block in Complex Chemical Synthesis
Incorporation into Diverse Molecular Architectures
The secondary amine of the piperidine (B6355638) ring serves as a primary reactive handle for derivatization. Standard synthetic transformations such as N-alkylation, N-arylation, acylation, and reductive amination can be employed to attach the 3-(difluoromethyl)-3-fluoropiperidine moiety to a wide array of molecular scaffolds. This versatility allows for its integration into structures relevant to drug discovery and materials science. For instance, the synthesis of fluorinated analogues of existing drugs can be achieved by replacing a non-fluorinated piperidine or a different heterocyclic ring with this building block. researchgate.net
The presence of both a fluorine atom and a difluoromethyl group at a chiral center introduces a fixed stereochemical element, which can be crucial for optimizing interactions with biological targets. The development of methods for the diastereoselective or enantioselective synthesis of this building block would be of paramount importance for its application in creating stereochemically defined complex molecules.
Strategies for Constructing Functional Molecules
The construction of functional molecules using this compound would likely follow established synthetic strategies for piperidine-containing compounds. Key approaches would involve:
Amide Bond Formation: Coupling of the piperidine's secondary amine with carboxylic acids, activated esters, or acid chlorides is a robust method for creating complex amides. This is a common linkage in many biologically active molecules.
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions provides a direct route to N-alkylated derivatives, allowing for the introduction of diverse side chains.
Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, would enable the formation of N-aryl or N-heteroaryl derivatives. This is a powerful tool for accessing a broad range of chemical diversity.
Multicomponent Reactions: The use of the piperidine as the amine component in multicomponent reactions could provide rapid access to complex and diverse molecular architectures from simple starting materials.
The choice of strategy would be dictated by the desired target molecule and the compatibility of the functional groups present on the coupling partner.
Applications in Agrochemical and Fine Chemical Synthesis
In the agrochemical industry, the introduction of fluorinated groups is a well-established strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. The difluoromethyl group, in particular, is a key component of several modern fungicides, such as the succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The 3-(difluoromethyl)-pyrazolecarboxamide motif is found in top-selling agrochemicals. nih.gov The incorporation of a this compound moiety could lead to the discovery of new active ingredients with improved properties.
In the realm of fine chemicals, this building block could be used in the synthesis of specialized ligands for catalysis, fluorinated ionic liquids, or as a component in advanced materials where the unique properties of the fluorinated substituents can be exploited. researchgate.net The synthesis of fluorinated analogues of known catalysts or materials is an active area of research. researchgate.net
Development of Novel Fluorine-Containing Heterocyclic Systems
While this compound is itself a heterocyclic system, it can also serve as a starting material for the synthesis of more complex, fused, or spirocyclic heterocyclic structures. Ring-closing reactions involving substituents attached to the piperidine nitrogen or functionalization of the piperidine ring itself could lead to novel heterocyclic frameworks.
For instance, intramolecular cyclization reactions could be designed to form bicyclic systems containing the fluorinated piperidine core. Such structures are of interest in medicinal chemistry due to their conformational rigidity and potential for novel intellectual property. The development of synthetic methods to access these novel systems would further expand the utility of this compound as a versatile building block.
Data Tables
Table 1: Related Fluorinated Piperidine Compounds and their CAS Numbers
| Compound Name | CAS Number |
| 3,3-Difluoropiperidine (B1349930) hydrochloride | 496807-97-7 ossila.com |
| 3-(Difluoromethyl)piperidine | 1093759-69-3 |
| (R)-3,3-difluoro-1-methylpiperidin-4-ol | 2306252-98-0 |
| 3,3-difluoro-Piperidine | 363179-66-2 |
| 3-(Difluoromethyl)piperidine-3-carboxylic acid hydrochloride | 2955710-35-5 |
Table 2: General Synthetic Strategies for Piperidine Derivatization
| Reaction Type | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl halide, base | N-Alkylpiperidine |
| N-Arylation | Aryl halide, Pd or Cu catalyst, base | N-Arylpiperidine |
| Acylation | Acyl chloride or anhydride, base | N-Acylpiperidine |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine |
| Sulfonylation | Sulfonyl chloride, base | N-Sulfonylpiperidine |
Perspectives and Emerging Research Avenues
Innovations in Synthetic Methodologies for Difluorinated Piperidines
The synthesis of fluorinated piperidines, particularly those with multiple fluorine atoms, presents unique challenges, often hampered by issues of selectivity and competing hydrodefluorination pathways. nih.gov However, recent advancements are providing more robust and versatile routes to these valuable scaffolds.
One of the most powerful modern strategies is the metal-catalyzed hydrogenation of readily available and inexpensive fluorinated pyridines. nih.gov A notable innovation in this area is the use of heterogeneous palladium catalysts, which facilitates the cis-selective reduction of fluoropyridines. nih.govacs.org This method has proven effective for creating a variety of (multi)fluorinated piperidines and demonstrates chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) and imidazole. nih.govacs.org A key challenge in this approach is the potential for over-reduction, leading to defluorinated by-products. For instance, one study reported the synthesis of a difluorinated piperidine (B6355638) in a modest 30% yield due to the significant formation of single and double defluorination products. nih.govacs.org To circumvent the volatility and purification challenges of the resulting piperidines, they are often trapped in situ with protecting groups such as benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc). nih.govacs.org
Another significant advancement is the dearomatization-hydrogenation process. researchgate.netnih.gov This method, often catalyzed by rhodium complexes, first disrupts the aromaticity of the fluoropyridine precursor, which enables a subsequent, highly diastereoselective hydrogenation step where hydrogen atoms are delivered to one face of the ring. nih.govsciencedaily.com This process yields all-cis-(multi)fluorinated piperidines, transforming flat aromatic precursors into complex three-dimensional saturated rings. sciencedaily.com This strategy has been successfully applied to produce fluorinated analogs of known biologically active compounds. researchgate.net
Synthetic strategies starting from non-aromatic, pre-functionalized precursors are also being refined. For example, 4-substituted 3,3-difluoropiperidines have been synthesized through a multi-step sequence involving the 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile (B1666552) derivative, followed by reduction, lactamization, and subsequent reduction of the lactam. nih.gov While this specific example leads to a different regioisomer, the principles could be adapted for the synthesis of 3,3-disubstituted piperidines like the target compound.
Table 1: Comparison of Modern Synthetic Strategies for Fluorinated Piperidines
| Synthetic Strategy | Catalyst/Reagents | Key Features | Reported Yields | Ref. |
|---|---|---|---|---|
| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C), H₂ | Simple, robust, uses inexpensive starting materials, cis-selective. | Moderate to High (e.g., 30-67%) | nih.gov, acs.org |
| Dearomatization-Hydrogenation | Rhodium(I) complex, Pinacol borane (B79455) | Highly diastereoselective, produces all-cis products. | Good to Excellent | researchgate.net, nih.gov |
| Multi-step Synthesis from Acrylonitriles | Copper powder, Borane reduction | Builds the ring from acyclic precursors, allows for substitution. | Multi-step, variable yields | nih.gov |
Unexplored Reactivity and Derivatization Opportunities
The unique substitution pattern of 3-(difluoromethyl)-3-fluoropiperidine offers several avenues for further chemical modification, creating a platform for generating diverse molecular libraries.
The difluoromethyl (CHF₂) group, while generally stable, presents opportunities for more advanced chemical transformations. Although challenging, C-H activation or functionalization of the CHF₂ group could provide a novel route to more complex derivatives. The fluorine atom at the C3 position significantly influences the acidity of the adjacent C-H bond in the difluoromethyl group, potentially rendering it susceptible to deprotonation by a strong base, followed by reaction with an electrophile.
Furthermore, the piperidine ring itself can be a template for further reactions. Ring-opening reactions, induced by reagents like diethylaminosulfur trifluoride (DAST), have been used to transform hydroxymethylpyrrolidines into fluorinated piperidines, suggesting that ring expansion or contraction methodologies could be explored starting from related fluorinated piperidine structures. researchgate.net Derivatization can also be achieved by first converting the piperidine into a precursor for other functional groups. For example, 4-benzyloxy-3,3-difluoropiperidine has been successfully converted into N-protected 3,3-difluoro-4,4-dihydroxypiperidine, a valuable building block for medicinal chemistry. nih.gov This highlights the potential for transforming the this compound scaffold into other highly functionalized heterocyclic systems.
Advanced Characterization and Computational Studies
The conformational behavior and electronic properties of this compound are complex and merit detailed investigation through advanced analytical and computational techniques. The presence of two distinct fluorine environments (a single fluorine and a difluoromethyl group) on the same stereocenter creates a fascinating case for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing these structures. Comprehensive NMR studies, including Nuclear Overhauser Effect (NOE) and Heteronuclear NOE (HetNOE) experiments, are crucial for determining the three-dimensional structure. nih.gov In substituted fluoropiperidines, fluorine atoms often show a preference for an axial orientation. researchgate.netnih.gov Investigating whether this preference holds for this compound, and how the bulky CHF₂ group influences the conformational equilibrium of the piperidine ring (i.e., the ratio of chair conformers), would be a key research question. ¹⁹F NMR spectroscopy is particularly informative, providing distinct signals for the C-F and CHF₂ groups, with coupling constants (J-values) offering deep insights into through-bond and through-space interactions.
X-ray Crystallography provides definitive proof of solid-state conformation and configuration. nih.govnih.gov Obtaining a crystal structure of this compound or a suitable derivative would unambiguously establish the preferred ring conformation and the spatial arrangement of the fluorine substituents, validating findings from NMR studies. nih.gov
Computational Studies , particularly using Density Functional Theory (DFT), can offer predictive insights into the molecule's properties. researchgate.net DFT calculations can be used to:
Predict the relative stabilities of different chair and boat conformations.
Calculate the energy barriers for ring inversion.
Model the impact of the fluorine substituents on the pKa of the piperidine nitrogen.
Simulate NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.
Table 2: Key Physicochemical Properties and Computational Parameters
| Property | Value/Parameter | Significance | Ref. |
|---|---|---|---|
| Molecular Weight | 135.15 g/mol | Basic molecular data for stoichiometry. | nih.gov |
| XLogP3-AA | 1.4 | A computed measure of lipophilicity, important for predicting drug-like properties. | nih.gov |
| pKa | (Predicted) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. | nih.gov |
| Conformational Energy | (Calculated) | The energy difference between axial and equatorial conformers of the fluoro/difluoromethyl groups. | nih.gov |
| ¹⁹F NMR Chemical Shift | (Experimental) | Provides information on the electronic environment of the fluorine atoms. | mdpi.com |
Broader Scope of Applications in Chemical Sciences
The unique structural features of this compound make it a highly attractive building block with wide-ranging potential applications across the chemical sciences, extending beyond its immediate use as a standalone molecule.
In medicinal chemistry , fluorinated piperidines are indispensable motifs. researchgate.netmdpi.com The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa, all critical parameters in drug design. mdpi.com Specifically, gem-difluoro groups are often used as bioisosteres for carbonyls or hydroxyl groups, while the additional single fluorine atom can fine-tune electronic properties and conformational preferences. This compound could serve as a key intermediate for synthesizing novel therapeutics, potentially as dopamine (B1211576) receptor antagonists, similar to other difluoropiperidine scaffolds. nih.gov The ability to create fluorinated analogs of existing drugs like Cloperastine and Melperone has already been demonstrated with other fluorinated piperidines, and this compound provides a new template for such endeavors. researchgate.netnih.gov
In agrochemical research , the principles of drug design are often mirrored. The metabolic stability conferred by fluorine atoms is highly desirable for creating more potent and longer-lasting pesticides and herbicides. researchgate.net The this compound core could be incorporated into new classes of agrochemicals.
In materials science , fluorinated organic compounds are used in the development of advanced materials, such as liquid crystals and polymers with unique properties. mdpi.com While less common for piperidines, their incorporation into larger structures could lead to materials with tailored dielectric properties, thermal stability, or hydrophobicity. For example, piperidinium-based compounds have been explored as organic spacers in the creation of perovskite single crystals for applications in field-effect transistors, indicating a potential role for such heterocycles in advanced electronics. researchgate.net
Finally, as a chiral building block (assuming its synthesis in an enantiomerically pure form), (R)- or (S)-3-(difluoromethyl)-3-fluoropiperidine would be a valuable tool in asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules. acs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
